molecular formula C10H9N3O2 B2399603 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1554235-52-7

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2399603
CAS RN: 1554235-52-7
M. Wt: 203.201
InChI Key: OFVYABZJXQSXJN-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula C10H9N3O2 . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines, which have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, can be achieved through various pathways. One method involves the use of a dimethylamino leaving group to control the regioselectivity of the reaction . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid functional group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.20 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 67.5 Ų and a complexity of 280 .

Scientific Research Applications

Chemical Reactivity and Synthesis

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been the subject of various chemical studies focused on their reactivity and potential synthesis routes. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[l,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines has been explored. These compounds were prepared through condensations of 3-aminopyrazole analogs with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate. Various transformations and reactions, such as catalytic hydrogenation and cyclization, were investigated for these derivatives (Kurihara et al., 1981).

Regioselective Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides was explored through a regioselective approach. This involved using intermediates like methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and treating them with reagents like POCl3 to produce highly reactive derivatives. These derivatives were further reacted with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to yield various substituted products (Drev et al., 2014).

Structural Analysis and Corrections

In another study, the nature of the condensation product of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate was reinvestigated. The structure of the final product was determined and confirmed by 13C NMR spectroscopy, providing valuable insights into the chemistry of these compounds (Chimichi et al., 1993).

Potential Applications in Drug Synthesis

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential applications in drug synthesis. The reactivity of specific pyrazolo[1,5-a]pyrimidine derivatives was explored, and their potential as benzodiazepine receptor ligands was assessed. This study exemplifies the potential pharmaceutical applications of these compounds (Bruni et al., 1994).

Multicomponent Reactions and Synthesis

The study of multicomponent reactions involving aminoazoles and arylpyruvic acids highlights the diversity of chemical reactions and pathways that pyrazolo[1,5-a]pyrimidine derivatives can undergo. This research can contribute to developing new synthetic methods for these compounds (Sakhno et al., 2008).

properties

IUPAC Name

6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVYABZJXQSXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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